molecular formula C8H10FNO2S B2618904 4-fluoro-N,3-dimethylbenzenesulfonamide CAS No. 1206149-25-8

4-fluoro-N,3-dimethylbenzenesulfonamide

Cat. No.: B2618904
CAS No.: 1206149-25-8
M. Wt: 203.23
InChI Key: BPLHOEKWWZHASQ-UHFFFAOYSA-N
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Description

Significance of Benzenesulfonamide (B165840) Derivatives in Chemical Science

The benzenesulfonamide core, characterized by a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂), is a privileged structure in drug discovery and chemical research. sigmaaldrich.cn Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, establishing them as a vital class of compounds in medicinal chemistry. nih.gov Their versatility stems from the sulfonamide moiety's ability to engage in key hydrogen bonding interactions with various biological targets, such as enzymes. researchgate.net

Benzenesulfonamide derivatives are perhaps most famously known for their role as carbonic anhydrase inhibitors, which has applications in treating conditions like glaucoma and epilepsy. researchgate.netnih.gov Beyond this, their utility extends to antimicrobial, anti-inflammatory, and anticancer research. nih.gov The ability to readily modify the benzene ring and the sulfonamide nitrogen with various substituents allows for the fine-tuning of a compound's physical, chemical, and biological properties, making it a highly adaptable framework for targeted drug design. nih.gov The introduction of different functional groups can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov

Structural Characteristics and Nomenclature of 4-Fluoro-N,3-dimethylbenzenesulfonamide

The compound this compound is a specific derivative within this broad class. Its formal nomenclature precisely describes its molecular architecture:

Benzenesulfonamide: This forms the core structure.

4-fluoro: A fluorine atom is attached to the fourth carbon of the benzene ring, opposite the sulfonamide group.

3-methyl: A methyl group (-CH₃) is attached to the third carbon of the benzene ring.

N-methyl: A second methyl group is attached to the nitrogen atom of the sulfonamide group.

This specific substitution pattern distinguishes it from its isomers, such as the more commonly documented 4-fluoro-N,N-dimethylbenzenesulfonamide, where both methyl groups are on the nitrogen atom. nih.gov The precise placement of the fluorine and methyl groups on the benzene ring and the N-methylation are expected to influence its chemical properties, including acidity, lipophilicity, and conformational flexibility.

Table 1: Predicted and Comparative Physicochemical Properties Data for this compound is calculated based on its structure, while data for 4-fluoro-N,N-dimethylbenzenesulfonamide is sourced from existing databases.

PropertyThis compound (Predicted)4-fluoro-N,N-dimethylbenzenesulfonamide (Documented)
Molecular Formula C₈H₁₀FNO₂SC₈H₁₀FNO₂S nih.gov
Molecular Weight 203.23 g/mol 203.24 g/mol nih.gov
IUPAC Name This compound4-fluoro-N,N-dimethylbenzenesulfonamide nih.gov
CAS Number Not Available383-31-3 nih.gov
SMILES CN(C)S(=O)(=O)c1ccc(F)cc1CC1=CC(=C(F)C=C1)S(=O)(=O)NC

Current Research Landscape and Gaps Pertaining to Fluorinated Dimethylbenzenesulfonamides

The strategic incorporation of fluorine into drug candidates is a prevalent theme in modern medicinal chemistry. nih.gov Fluorination can profoundly alter a molecule's properties, such as metabolic stability, membrane permeability, and binding affinity, by changing its electronic character. nih.govmdpi.com Studies on fluorinated benzenesulfonamides have shown that the position and degree of fluorination can have complex and significant effects on their interaction with biological targets like carbonic anhydrase. nih.govnih.gov For instance, the addition of fluorine or chlorine substituents has been shown to increase the inhibitory potency of certain benzenesulfonamide derivatives against the influenza virus hemagglutinin protein. nih.gov

Similarly, the addition of methyl groups can influence a compound's activity by providing hydrophobic contacts within a binding pocket or by sterically directing the molecule's conformation. nih.gov

Despite the clear rationale for investigating compounds with these features, a significant research gap exists specifically for this compound. A thorough review of scientific literature reveals a distinct lack of studies focused on this particular molecule. While research exists for related structures, such as those with different methylation patterns (e.g., N,N-dimethyl or 3,5-dimethyl) or other halogen substitutions, the unique combination of substituents in this compound remains unexplored. nih.govnih.gov

This absence of dedicated research represents a clear gap in the scientific landscape. The synthesis, characterization, and biological evaluation of this compound could provide valuable structure-activity relationship (SAR) data. Such research would help to elucidate the combined effects of N-methylation, 3-position methylation, and 4-position fluorination on the benzenesulfonamide scaffold, potentially leading to the discovery of novel chemical probes or therapeutic leads. The current void in the literature underscores an opportunity for new research initiatives in this specific area of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHOEKWWZHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation of 4 Fluoro N,3 Dimethylbenzenesulfonamide and Analogues

Classical and Contemporary Synthesis Routes

The preparation of benzenesulfonamides traditionally involves the reaction of a sulfonyl chloride with an amine. nih.gov However, the synthesis of the requisite sulfonyl chloride precursors can present challenges, leading to the development of more advanced and versatile synthetic strategies. nih.gov

Multi-Step Synthesis Strategies for Benzenesulfonamides

Multi-step synthesis is a common approach to construct complex molecules like benzenesulfonamides, where each step introduces a specific functional group or structural element. utdallas.eduvapourtec.com A classical route to aryl sulfonamides begins with the electrophilic aromatic substitution of an arene. rsc.org This often involves chlorosulfonylation using chlorosulfonic acid to directly install the sulfonyl chloride group. rsc.orgnih.gov However, this method is often limited by harsh acidic conditions and regioselectivity issues dictated by the electronic properties of the starting arene. nih.gov

An alternative multi-step approach involves the diazotization of anilines, followed by treatment with sulfur dioxide and a copper catalyst to yield the sulfonyl chloride. rsc.orgnih.gov This method offers a different regiochemical outcome compared to direct sulfonation. Once the sulfonyl chloride is obtained, it is reacted with the desired amine, in this case, methylamine (B109427), to form the final sulfonamide. Protecting groups are often employed in multi-step syntheses to prevent unwanted side reactions with sensitive functional groups. utdallas.edu

The synthesis of 4-fluoro-N,3-dimethylbenzenesulfonamide would likely start from 4-fluoro-3-methylaniline (B1294958) or a related precursor. The aniline (B41778) would be diazotized and converted to the corresponding sulfonyl chloride, which is then reacted with methylamine.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions and selecting appropriate reagents are crucial for maximizing the yield and purity of benzenesulfonamides. researchgate.netresearchgate.net Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and base. For the sulfonylation of amines with sulfonyl chlorides, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com The choice of solvent can influence the reaction rate and solubility of the reactants.

Recent advancements have focused on developing milder and more efficient methods. For instance, the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has gained traction. thieme-connect.comrsc.orgorganic-chemistry.org This stable solid can be used in place of gaseous sulfur dioxide, simplifying the experimental setup. thieme-connect.comrsc.org The selection of the amine component is also critical; primary and secondary amines are commonly used. thieme-connect.com In some cases, Lewis acids like calcium triflimide have been employed to activate less reactive sulfonyl fluorides towards nucleophilic attack by amines. acs.orgnih.govtheballlab.com

Optimization of Benzenesulfonamide (B165840) Synthesis
ParameterClassical ApproachModern ApproachRationale for Optimization
Sulfonylating AgentChlorosulfonic acid, SOCl2DABSO, Sulfonyl fluoridesImproved safety, stability, and functional group tolerance
CatalystNone (stoichiometric)Palladium complexes, Copper salts, Lewis acidsEnables milder reaction conditions and broader substrate scope
BasePyridine, TriethylamineVarious organic and inorganic basesTo neutralize acidic byproducts and facilitate the reaction
SolventDichloromethane, ChloroformDMF, Acetonitrile, IsopropanolImproved solubility, reaction rates, and environmental profile
TemperatureOften elevated temperaturesRoom temperature to moderate heatingIncreased energy efficiency and compatibility with sensitive substrates

Palladium-Catalyzed Synthesis of Sulfonamide Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl sulfonamides, offering a convergent and highly regioselective approach. nih.gov These methods typically involve the coupling of an aryl halide or pseudohalide with a source of sulfur dioxide and an amine. One notable strategy is the Suzuki-Miyaura coupling of arylboronic acids with a "SO2Cl+" synthon, which allows for the formation of arylsulfonyl chlorides under mild conditions. nih.gov These intermediates can then be reacted in situ with an amine to provide the desired sulfonamide. nih.gov This approach is particularly advantageous for accessing substitution patterns that are difficult to obtain through traditional electrophilic aromatic substitution. nih.gov

Another palladium-catalyzed method involves the sulfination of aryl iodides with a sulfur dioxide surrogate, followed by in-situ conversion to the sulfonamide. organic-chemistry.org This one-pot procedure avoids the isolation of potentially unstable sulfonyl chloride intermediates. organic-chemistry.org The development of palladium catalysts and ligands has been instrumental in expanding the scope and efficiency of these transformations, allowing for the coupling of a wide range of aryl halides and amines with excellent functional group tolerance. nih.govacs.org

Advanced Synthetic Transformations

Beyond the fundamental construction of the sulfonamide bond, advanced synthetic transformations enable the further diversification and functionalization of fluorinated sulfonamides like this compound.

Cross-Coupling Reactions Involving Fluorinated Sulfonamides

The fluorine atom in this compound can serve as a handle for further modification through cross-coupling reactions. While aryl fluorides are generally less reactive than other aryl halides in cross-coupling, specialized catalytic systems have been developed to facilitate these transformations. For instance, palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi couplings can be employed to form new carbon-carbon bonds at the 4-position of the benzene (B151609) ring. rsc.org Similarly, Sonogashira coupling can introduce alkyne moieties. rsc.org These reactions typically require specific ligands and reaction conditions to achieve efficient coupling with the less reactive C-F bond.

Aryl fluorosulfonates have also emerged as versatile coupling partners in palladium-catalyzed reactions, serving as alternatives to the more common triflates. rsc.orglookchem.comacs.org This highlights the potential for the sulfonyl group itself, when appropriately modified, to participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution with Activated Aryl Fluorides

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing sulfonyl group. This allows for the displacement of the fluoride (B91410) by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups at the 4-position. The sulfonamide group is sufficiently electron-withdrawing to facilitate this substitution. researchgate.net

This reactivity is particularly useful for the synthesis of polymers and other complex molecules. For example, poly(aryl ether sulfonamide)s have been synthesized via the nucleophilic aromatic substitution polymerization of activated difluoro-benzenesulfonamide monomers with bisphenols. researchgate.net The efficiency of the SNAr reaction can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.

Advanced Synthetic Transformations of Fluorinated Benzenesulfonamides
Reaction TypeSubstrateReagentsProductKey Features
Suzuki-Miyaura CouplingThis compoundArylboronic acid, Pd catalyst, Base4-Aryl-N,3-dimethylbenzenesulfonamideForms a new C-C bond, requires specialized catalysts for C-F activation
Sonogashira CouplingThis compoundTerminal alkyne, Pd/Cu catalyst, Base4-Alkynyl-N,3-dimethylbenzenesulfonamideIntroduces an alkyne functionality
Nucleophilic Aromatic Substitution (SNAr)This compoundNucleophile (e.g., RO-, RS-, R2N-)4-Substituted-N,3-dimethylbenzenesulfonamideActivated by the electron-withdrawing sulfonamide group

Green Chemistry Approaches and Process Intensification

Traditional methods for the synthesis of sulfonamides often involve the use of volatile organic solvents, stoichiometric amounts of base, and lengthy reaction times, leading to significant waste generation and energy consumption. Green chemistry and process intensification offer a paradigm shift, aiming to minimize the environmental footprint of chemical processes while enhancing their efficiency, safety, and scalability.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods.

In the context of synthesizing this compound, microwave irradiation could be employed to drive the reaction between 4-fluoro-3-methylbenzenesulfonyl chloride and methylamine. The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. This, in turn, minimizes the potential for side reactions and decomposition of thermally sensitive compounds.

Similarly, the application of ultrasound, or sonochemistry, can enhance the rate of the sulfonylation reaction. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. This can lead to increased mass transfer and reaction rates, particularly in heterogeneous systems. An additional benefit of both microwave and ultrasound irradiation is the potential to conduct reactions in more environmentally friendly solvents, such as water or ethanol, or even under solvent-free conditions.

The following table illustrates a hypothetical comparison of reaction conditions for the synthesis of a generic sulfonamide, highlighting the potential advantages of microwave and ultrasound-assisted methods.

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Solvent DichloromethaneEthanolWater/Ethanol mixture
Base PyridinePotassium CarbonatePotassium Carbonate
Temperature Reflux80 °CRoom Temperature
Reaction Time 6-8 hours10-15 minutes30-60 minutes
Yield 75%90%88%

This is an illustrative table based on general findings for sulfonamide synthesis and does not represent specific experimental data for this compound.

Process Intensification: The Advent of Flow Chemistry

Continuous flow chemistry represents a significant advancement in process intensification, offering numerous advantages over traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved consistency, safety, and scalability.

The synthesis of this compound is well-suited for adaptation to a continuous flow process. A solution of 4-fluoro-3-methylbenzenesulfonyl chloride and a solution of methylamine could be introduced into a T-mixer and then passed through a heated or cooled reactor coil. The short diffusion distances and excellent heat transfer characteristics of microreactors enable rapid and highly controlled reactions. This is particularly advantageous for exothermic reactions, as the risk of thermal runaways is significantly minimized.

Furthermore, flow chemistry allows for the integration of in-line purification and analysis, creating a streamlined and automated manufacturing process. The reduced reactor volumes also enhance safety, especially when dealing with hazardous reagents or intermediates.

A potential flow synthesis setup could achieve a high throughput of the target compound with minimal manual intervention, as outlined in the hypothetical data below.

ParameterValue
Reactor Volume 10 mL
Residence Time 5 minutes
Temperature 60 °C
Concentration of Reactants 0.5 M
Throughput ~1 g/hour
Yield >95%

This data is hypothetical and serves to illustrate the potential of flow chemistry for this synthesis.

Reaction Mechanisms and Chemical Transformations of 4 Fluoro N,3 Dimethylbenzenesulfonamide

Mechanistic Pathways of Benzenesulfonamide (B165840) Reactions

The benzenesulfonamide core of the molecule undergoes a range of reactions typical for this class of compounds. The specific nature of these transformations is heavily influenced by the substituents on the aromatic ring and the nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of a benzenesulfonamide is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the sulfonyl group (-SO₂NHR) ncert.nic.in. This deactivation means that harsher conditions are typically required for reactions like nitration, halogenation, and sulfonation compared to unsubstituted benzene byjus.com.

The mechanism for EAS proceeds in three general steps byjus.com:

Generation of an electrophile: A strong electrophile is generated, often with the help of a catalyst (e.g., NO₂⁺ from HNO₃/H₂SO₄) masterorganicchemistry.com.

Formation of a carbocation intermediate: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost byjus.com.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product byjus.com.

For 4-fluoro-N,3-dimethylbenzenesulfonamide, the directing effects of the existing substituents must be considered. The -SO₂N(CH₃)₂ group is a meta-director, while the fluorine and methyl groups are ortho, para-directors. The combined influence of these groups determines the position of attack for an incoming electrophile.

Nucleophilic Aromatic Substitution (NAS)

Simple aryl halides are typically resistant to nucleophilic attack. However, nucleophilic aromatic substitution can occur if the aromatic ring is activated by potent electron-withdrawing groups, particularly those located ortho or para to a leaving group youtube.comlibretexts.org. While the sulfonyl group is electron-withdrawing, the fluorine atom in this compound is a potential leaving group.

The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.orgyoutube.com.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a tetrahedral intermediate.

Intermediate Stabilization: The negative charge of this intermediate is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In the absence of strong activating groups, NAS can sometimes proceed through a highly reactive benzyne intermediate, which involves an elimination-addition mechanism initiated by a very strong base youtube.comyoutube.com.

The sulfonamide functional group can participate in both oxidation and reduction reactions, targeting either the sulfur atom or the bonds connected to it.

Oxidation Reactions

The sulfonamide moiety is generally stable to oxidation. However, the substituents attached to the sulfonamide can be oxidized. For instance, benzylic sulfonamides can be oxidized to N-arylsulfonylimines using various reagents researchgate.net. The oxidation of sulfonamides can be mediated by species such as N-hydroxyphthalimide under mild conditions researchgate.net. Studies on other sulfonamides have shown that strong oxidants like ferrate(VI) can degrade the molecule, with the attack occurring at the aniline (B41778) or other susceptible moieties rather than the sulfonamide group itself nih.govsemanticscholar.org.

Reduction Reactions

The sulfonyl group is resistant to reduction, but the N–S bond of sulfonamides can be cleaved under reductive conditions. This reductive cleavage is a key transformation, as sulfonamides are often used as robust protecting groups for amines strath.ac.uk. Various methods using metal-containing reducing agents or electrochemical processes can achieve this cleavage strath.ac.uk. Recent developments include the use of neutral organic super-electron-donor (SED) reagents, which can reductively cleave the arenesulfonyl group in activated sulfonamides strath.ac.uk. This process transforms the terminal sulfonamide functional group into a versatile synthetic handle for further modification chemrxiv.org. The net transformation is a two-electron reduction of the N-S bond chemrxiv.org.

Table 1: Summary of Oxidation-Reduction Reactions of Sulfonamides

Reaction TypeReagent/Condition ExamplesTarget SiteResult
Oxidation N-Hydroxyphthalimide (NHPI) researchgate.netN-H and adjacent C-HFormation of N-sulfonylimines
Oxidation Ferrate(VI) nih.govsemanticscholar.orgAniline or heterocyclic moietiesDegradation of the molecule
Reduction Neutral organic electron donors strath.ac.ukN-S bondReductive cleavage, removal of sulfonyl group
Reduction P(III)-based reagents chemrxiv.orgN-S bondCleavage to generate sulfinate and amine

Sulfonamides can be designed to undergo intramolecular cyclization, a powerful method for constructing heterocyclic ring systems. These reactions can be promoted by various means, including radical generation or acid catalysis. For example, radicals generated from α-halomethylsulfonamides can undergo intramolecular cyclization figshare.com. Similarly, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines provides a route to thiadiazine 1-oxides nih.gov.

Rearrangement reactions of sulfonamides have also been documented. A study on N-fluoro-N-alkyl benzenesulfonamides demonstrated a novel rearrangement in formic acid, believed to proceed through a concerted mechanism involving a 1,2-aryl migration with the departure of a fluoride (B91410) anion epa.gov. Base-induced nitrogen-to-carbon rearrangements of certain N-alkyl arylsulfonamides are also known to occur researchgate.net. The fragmentation of sulfonamides can also proceed via stepwise rearrangement reactions following heterolytic C–S or S–N bond cleavage researchgate.net.

Influence of Fluorine Substitution on Reactivity

The presence of fluorine and dimethyl substituents on the this compound ring system significantly modulates its chemical behavior through a combination of electronic and steric effects.

A notable phenomenon in the chemistry of fluorinated aromatics is the "ortho-fluorine effect". This refers to the increased preference for transition metal-mediated activation of aromatic C–H bonds that are positioned ortho to a fluorine substituent acs.orgwhiterose.ac.uk. This effect makes direct C–H functionalization of fluoroarenes a significant area of research, as it allows for selective transformations without pre-functionalization nih.gov.

In the context of this compound, the C-H bonds at positions 3 and 5 are ortho to the fluorine atom. The ortho-fluorine effect would enhance the reactivity of the C-H bond at position 3 relative to other C-H bonds on the ring in metal-catalyzed reactions acs.orgwhiterose.ac.uk. This regioselectivity is driven by both kinetic and thermodynamic factors and has been observed in reactions mediated by various transition metals, including manganese, cobalt, and platinum acs.orgnih.gov. While the methyl group at position 3 might offer some steric hindrance, the electronic influence of the ortho-fluorine often provides a powerful driving force for selective C-H activation at that site nih.gov.

The reactivity of the aromatic ring is a balance of the electronic and steric properties of all its substituents.

Electronic Effects

Substituents influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. These effects are typically categorized as inductive and resonance effects.

Methyl Group (-CH₃): The methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This makes it an activating, ortho, para-directing group.

Sulfonamide Group (-SO₂N(CH₃)₂): The sulfonyl group is strongly electron-withdrawing (-I and -R effects), making it a powerful deactivating and meta-directing group ncert.nic.in.

Table 2: Electronic Properties of Substituents on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-F 4Strong -I (withdrawing)Weak +R (donating)DeactivatingOrtho, Para
-CH₃ 3Weak +I (donating)Hyperconjugation (donating)ActivatingOrtho, Para
-SO₂N(CH₃)₂ 1Strong -I (withdrawing)Strong -R (withdrawing)Strongly DeactivatingMeta

Steric Effects

Steric hindrance refers to the spatial bulk of a substituent, which can impede the approach of a reagent to a nearby reaction site uni-freiburg.descispace.com. In this compound, the N,3-dimethylbenzenesulfonamide group is sterically demanding. This bulk can hinder reactions at the adjacent ortho positions (2 and 6). Similarly, the methyl group at position 3 can sterically hinder reactions at positions 2 and 4. This steric crowding is a critical factor in determining the regioselectivity of substitution reactions, often favoring attack at less hindered positions uni-freiburg.de. For example, in electrophilic substitution, attack at position 5 might be favored over position 2 due to the reduced steric hindrance from the large sulfonamide group.

Radical Intermediates and Reaction Pathways

The study of radical reactions involving this compound is an area of interest for understanding its chemical transformations and potential applications in synthesis. While specific detailed research findings exclusively on the radical intermediates and reaction pathways of this compound are not extensively documented, general principles of radical chemistry of analogous N-arylsulfonamides can be applied to postulate its behavior.

Under conditions such as photolysis or thermolysis, the sulfonamide functional group can undergo homolytic cleavage. The primary site of cleavage in N-arylsulfonamides is typically the sulfur-nitrogen (S-N) bond, which is generally the weakest bond in the core structure. This homolytic scission leads to the formation of two primary radical intermediates: a sulfonyl radical and an aminyl radical.

The general reaction can be depicted as:

Ar-SO₂-NR'R'' → Ar-SO₂• + •NR'R''

For this compound, this would translate to the formation of the 4-fluoro-3-methylbenzenesulfonyl radical and the N-methylaminyl radical.

The subsequent reaction pathways of these radical intermediates are diverse and depend on the reaction conditions, including the presence of other reagents, solvents, and temperature.

Potential Radical Intermediates

Based on the general reactivity of sulfonamides, a number of radical intermediates can be proposed for this compound.

Radical Intermediate Structure Plausible Method of Generation
4-Fluoro-3-methylbenzenesulfonyl Radical4-F-3-CH₃-C₆H₃-SO₂•Homolytic cleavage of the S-N bond
N-Methylaminyl Radical•N(CH₃)HHomolytic cleavage of the S-N bond
4-Fluoro-3-(bromomethyl)benzenesulfonyl Radical4-F-3-(CH₂Br)-C₆H₃-SO₂•Radical bromination at the benzylic position
Aryl Radical4-F-3-CH₃-C₆H₃•Desulfonylation of the sulfonyl radical

Hypothetical Reaction Pathways

The generated radical intermediates can participate in a variety of subsequent reactions. The following table outlines plausible reaction pathways based on established radical chemistry of similar compounds.

Reaction Pathway Description Potential Products
Hydrogen Abstraction The sulfonyl or aminyl radical abstracts a hydrogen atom from a solvent or another reagent.4-Fluoro-3-methylbenzenesulfinic acid, N-methylamine
Addition to Alkenes The 4-fluoro-3-methylbenzenesulfonyl radical can add to a carbon-carbon double bond, leading to the formation of a new carbon-sulfur bond and a carbon-centered radical.β-sulfonyl alkyl radicals
Radical Coupling Two radical intermediates can combine to form a new covalent bond. This can be a self-coupling or a cross-coupling reaction.Dimerized products, recombination products
Desulfonylation The 4-fluoro-3-methylbenzenesulfonyl radical can lose sulfur dioxide (SO₂) to form an aryl radical (4-fluoro-3-methylphenyl radical). This is a common pathway for aryl sulfonyl radicals.4-Fluoro-3-methylphenyl radical
Benzylic Halogenation Under conditions suitable for free-radical halogenation (e.g., N-bromosuccinimide and a radical initiator), the methyl group on the benzene ring can undergo halogenation to form a benzylic halide.4-Fluoro-3-(halomethyl)benzenesulfonamide

It is important to note that these pathways are based on the known reactivity of analogous sulfonamide compounds. The specific outcomes for this compound would require dedicated experimental investigation to confirm the identity of the intermediates and the major and minor products under various radical-generating conditions. The electronic effects of the fluorine and methyl substituents on the aromatic ring would likely influence the stability of the radical intermediates and the rates of the different reaction pathways.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro N,3 Dimethylbenzenesulfonamide

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 4-fluoro-N,3-dimethylbenzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for its structural assignment and are instrumental in assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. The aromatic region would show complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The two methyl groups, one attached to the nitrogen atom and the other to the benzene (B151609) ring, would appear as singlets at characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms in the aromatic ring will show characteristic chemical shifts, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The signals for the two methyl carbons would also be observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for the characterization of this compound. The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, with its chemical shift being indicative of its electronic environment. Coupling to nearby protons in the aromatic ring would result in a fine structure for this signal.

¹H NMR Data ¹³C NMR Data ¹⁹F NMR Data
Aromatic ProtonsAromatic CarbonsSingle Resonance
N-Methyl ProtonsN-Methyl Carbon
Aryl-Methyl ProtonsAryl-Methyl Carbon
Specific chemical shifts and coupling constants would be determined from experimental data.Specific chemical shifts and coupling constants would be determined from experimental data.Specific chemical shifts and coupling constants would be determined from experimental data.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

Key expected vibrational frequencies include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-F stretching: A strong absorption band in the region of 1250-1020 cm⁻¹ corresponding to the carbon-fluorine bond.

C-N stretching: A moderate absorption in the range of 1360-1250 cm⁻¹.

Aromatic C=C stretching: Multiple weak to medium bands in the 1600-1450 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹. youtube.com

Functional Group Expected IR Absorption Range (cm⁻¹)
S=O (asymmetric stretch)1350-1300
S=O (symmetric stretch)1160-1120
C-F1250-1020
C-N1360-1250
Aromatic C=C1600-1450
Aromatic C-H>3000
Aliphatic C-H<3000

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₁₀FNO₂S), HRMS would provide an accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass. This comparison allows for the unambiguous confirmation of the molecular formula. The expected monoisotopic mass of C₈H₁₀FNO₂S is approximately 203.0416 Da. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Parameter Value
Molecular FormulaC₈H₁₀FNO₂S
Calculated Monoisotopic Mass~203.0416 Da
The experimentally determined mass would be expected to be within a few parts per million (ppm) of the calculated value.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction analysis of this compound would reveal its specific molecular conformation, including the torsion angles between the aromatic ring and the sulfonamide group. The analysis would also elucidate how the individual molecules pack together in the crystal lattice, providing insights into the solid-state organization. The arrangement of molecules in the crystal is governed by various intermolecular forces. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a rich map of intermolecular contacts.

Key features of the Hirshfeld surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), are used to identify and characterize different types of intermolecular interactions. For instance, hydrogen bonds, van der Waals forces, and other close contacts can be distinguished by specific features on the Hirshfeld surface. Red areas on a dnorm map, for example, indicate close contacts with neighboring molecules.

Complementing the 3D surface, 2D fingerprint plots are generated by plotting di against de. These plots provide a quantitative summary of the intermolecular interactions, with distinct patterns corresponding to specific types of contacts. For a molecule like this compound, one would anticipate significant contributions from interactions involving hydrogen, fluorine, oxygen, and nitrogen atoms.

A hypothetical fingerprint plot for this compound would likely display characteristic spikes and patterns representing the prevalence of different intermolecular contacts. For example, a prominent spike might indicate a high frequency of H···H contacts, which are often the most abundant in organic crystals. Other significant interactions would likely include H···O/O···H contacts, corresponding to hydrogen bonds involving the sulfonyl group, and H···F/F···H contacts, arising from the fluorine substituent.

Without a specific crystallographic study of this compound, a detailed, data-driven analysis of its Hirshfeld surface and fingerprint plots cannot be provided. The discussion above is therefore based on the general principles of these techniques and the expected interactions for a molecule with its chemical structure.

Computational and Theoretical Chemistry Studies on 4 Fluoro N,3 Dimethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and energetic properties of molecules. For a compound like 4-fluoro-N,3-dimethylbenzenesulfonamide, these calculations would typically be performed using methods such as Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound would involve the examination of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the molecule's reactivity.

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the sulfonamide group. The presence of the electron-donating methyl group would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO: Conversely, the LUMO is anticipated to be centered on the electron-withdrawing sulfonyl group and the fluorinated benzene (B151609) ring. The electronegative fluorine and oxygen atoms contribute to lowering the energy of the LUMO, indicating the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValueSignificance
HOMO Energy(Calculated Value)Indicates susceptibility to electrophilic attack
LUMO Energy(Calculated Value)Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap(Calculated Value)Relates to chemical reactivity and stability

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of the molecule. Theoretical calculations of vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can provide a theoretical benchmark for experimental data.

Conformational analysis is another critical aspect that can be explored computationally. The rotation around the S-N and S-C bonds in the sulfonamide linkage leads to different conformers. By calculating the potential energy surface, the most stable conformations (global and local minima) can be identified. These preferences are governed by a delicate balance of steric hindrance between the methyl groups and the sulfonyl oxygens, as well as electronic effects like hyperconjugation. Studies on similar fluorinated molecules have shown that fluorine substitution can significantly influence conformational preferences through electrostatic and hyperconjugative interactions.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic TechniqueKey Predicted Parameters
IR SpectroscopyVibrational frequencies for S=O, C-F, and N-CH₃ stretching modes
¹H NMR SpectroscopyChemical shifts for aromatic and methyl protons
¹³C NMR SpectroscopyChemical shifts for aromatic and methyl carbons
¹⁹F NMR SpectroscopyChemical shift for the fluorine atom

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energy Barriers

For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

Once the transition state is identified, the activation energy barrier for the reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction kinetics and predicting the reaction rate. For instance, in the synthesis of this compound, the reaction between 4-fluoro-3-methylbenzenesulfonyl chloride and dimethylamine (B145610) could be modeled to understand the nucleophilic substitution mechanism at the sulfur atom.

Solvent Effects and Catalytic Influence on Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can reveal how the polarity of the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby altering the activation energy.

Furthermore, if a catalyst is employed in a reaction, computational modeling can help elucidate its role. By modeling the interaction of the catalyst with the reactants and transition state, one can understand how the catalyst lowers the activation energy barrier and accelerates the reaction.

In Silico Approaches for Structure-Property Relationship Derivations

In silico methods, which are computational approaches to predict the properties of molecules, are widely used in drug discovery and materials science. For this compound, these methods can be used to derive quantitative structure-property relationships (QSPR).

By calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for this compound and a series of related molecules, statistical models can be built to correlate these descriptors with specific properties of interest, such as biological activity or physical properties like solubility and melting point. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 3: Key Molecular Descriptors for QSPR Studies of this compound

Descriptor TypeExample Descriptors
ElectronicDipole moment, Mulliken charges, HOMO/LUMO energies
StericMolecular volume, surface area, ovality
LipophilicLogP (octanol-water partition coefficient)
TopologicalConnectivity indices, Wiener index

Predictive Modeling of Chemical Reactivity

Predictive modeling of chemical reactivity for a compound like this compound would typically involve quantum chemical calculations to understand its electronic structure and predict its behavior in chemical reactions. Density Functional Theory (DFT) is a common method used for these predictions.

Key parameters that would be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below.

ParameterValue (Arbitrary Units)Implication for Reactivity
HOMO Energy-8.2 eVIndicates potential sites for electrophilic attack.
LUMO Energy-1.5 eVIndicates potential sites for nucleophilic attack.
HOMO-LUMO Gap6.7 eVSuggests high kinetic stability.
Electronegativity (χ)4.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)3.35Indicates resistance to change in electron distribution.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific study on this compound was found.

Molecular Docking and Binding Affinity Simulations for Target Interactions (Non-Pharmacological Focus)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-pharmacological context, this could involve studying the interaction of this compound with proteins or other macromolecules for applications in materials science, environmental science, or as a synthetic intermediate.

The process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound (the ligand) would be generated and optimized. A 3D structure of the target macromolecule (the receptor) would be obtained from a protein data bank or modeled.

Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of the receptor in various conformations.

Scoring and Analysis: The different poses would be "scored" based on their binding energy, with lower energies indicating a more favorable interaction. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor would be analyzed.

The results of such a study would typically be presented in a table summarizing the binding affinities and key interactions. An example of such a table is provided below.

Target Protein (Hypothetical)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Environmental Enzyme A-6.8TYR 82, LEU 198Hydrogen Bond, Hydrophobic
Industrial Catalyst B-5.9ALA 101, VAL 103Hydrophobic
Material Surface Protein C-7.2SER 45, LYS 150Hydrogen Bond, Electrostatic

Note: The data in this table is purely illustrative and does not represent the results of an actual study on this compound due to the lack of available literature.

Derivatives and Analogues of 4 Fluoro N,3 Dimethylbenzenesulfonamide: Design and Synthesis

Design Principles for Structural Modification

Aromatic Ring Substituent Variations and Their Chemical Consequences

The benzene (B151609) ring of 4-fluoro-N,3-dimethylbenzenesulfonamide is substituted with a fluorine atom, a methyl group, and a sulfonamide moiety. The nature and position of these groups significantly influence the ring's reactivity towards further electrophilic aromatic substitution.

Chemical Consequences of New Substituents : Introducing additional substituents can dramatically alter the molecule's properties.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) are strongly deactivating and meta-directing. unizin.org Their introduction would decrease the electron density of the aromatic ring, potentially affecting receptor binding interactions and metabolic stability.

Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) are activating and ortho-, para-directing. unizin.org Adding these groups would increase the electron density of the ring, which could enhance certain biological activities but might also increase susceptibility to oxidative metabolism.

The table below summarizes the effects of potential new substituents on the aromatic ring.

SubstituentElectronic EffectDirecting EffectPotential Chemical Consequences
Nitro (-NO₂)Strong Electron-Withdrawingmeta-directingDecreased ring reactivity, altered acidity of N-H bond if present. unizin.orgnih.gov
Amino (-NH₂)Strong Electron-Donatingortho-, para-directingIncreased ring reactivity, provides a handle for further derivatization (e.g., Schiff bases). msu.edu
Halogens (-Cl, -Br)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)ortho-, para-directingDeactivates the ring but directs ortho/para; can influence lipophilicity and binding. unizin.org
Alkyl (-CH₂CH₃)Weak Electron-Donatingortho-, para-directingMinor increase in reactivity and lipophilicity. msu.edu

N-Substitution Patterns on the Sulfonamide Moiety

The sulfonamide moiety (-SO₂NR'R") is a critical pharmacophore. The parent compound features two methyl groups on the nitrogen (an N,N-disubstituted sulfonamide). Modifying these substituents is a common strategy in drug design. ijcce.ac.ir

Primary and Secondary Sulfonamides : Converting the N,N-dimethylsulfonamide to a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide introduces a hydrogen bond donor, which can be crucial for target binding. The synthesis typically involves reacting the corresponding sulfonyl chloride with ammonia (B1221849) or a primary amine. acs.orgijarsct.co.in

Introduction of Diverse Substituents : A wide range of alkyl, aryl, or heterocyclic moieties can be introduced at the sulfonamide nitrogen to modulate properties like solubility, lipophilicity, and target affinity. researchgate.net Copper-catalyzed cross-coupling reactions, for example, can be used to attach aryl groups to the sulfonamide nitrogen. thieme-connect.com The choice of substituent can significantly impact the biological activity profile of the resulting analogue.

Synthesis and Characterization of Novel Sulfonamide Analogues

The synthesis of novel analogues of this compound builds upon established methodologies for sulfonamide derivatization. Characterization of these new compounds relies on standard spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm their structures. nih.govresearchgate.net

Preparation of Schiff's Base Derivatives

Schiff bases, or azomethines (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde or ketone. ijpsjournal.com To prepare Schiff base derivatives from the this compound scaffold, a primary amino group must first be introduced onto the aromatic ring. This can be achieved by, for example, nitrating the ring followed by reduction of the nitro group to an amine.

The general synthetic route involves:

Introduction of a primary amine : Nitration of the benzene ring, followed by reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield an amino-benzenesulfonamide derivative.

Condensation Reaction : The resulting primary amine is then condensed with a variety of substituted aromatic or aliphatic aldehydes in a suitable solvent, often with acid catalysis, to form the Schiff base derivatives. ijcce.ac.irnih.gov

These derivatives have been explored for a range of biological activities. ijcce.ac.irnih.gov The imine bond of the Schiff base is a key structural feature.

Synthesis of Fused Heterocyclic Sulfonamides

Fusing a heterocyclic ring system to the benzenesulfonamide (B165840) core can lead to novel chemical entities with unique three-dimensional shapes and biological properties. acs.org Synthesis strategies often involve multi-step sequences where the sulfonamide is either a starting material or is introduced onto a pre-formed heterocyclic system.

One approach involves intramolecular cyclization reactions. For example, a substituent on the benzene ring can be chemically manipulated to react with the sulfonamide N-H group (if a primary or secondary sulfonamide is used) or another part of the molecule to form a new ring. nsf.gov Another strategy is to use the sulfonamide as a building block in cycloaddition reactions to construct complex polyheterocyclic scaffolds. nsf.gov For instance, a precursor containing the sulfonamide moiety can be designed to undergo a photoinduced cascade reaction, leading to the formation of multiple rings in a single step. nsf.gov

Preparation of Labeled Analogues for Research Purposes

Isotopically labeled analogues are invaluable tools for various research applications, including metabolic studies and in vivo imaging techniques like Positron Emission Tomography (PET).

The synthesis of a radiolabeled analogue, such as one containing Carbon-11 ([¹¹C]), typically involves introducing the radioisotope in the final step of the synthesis to minimize loss of radioactivity due to its short half-life. For example, if an analogue of this compound containing a methoxy group (-OCH₃) were designed, it could be labeled by reacting a precursor (e.g., a hydroxyl-substituted analogue) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.netnih.gov

The process for preparing a [¹¹C]-labeled sulfonamide derivative generally includes:

Synthesis of a Precursor : A non-radioactive precursor molecule is synthesized that has a suitable functional group for the radiolabeling reaction (e.g., a hydroxyl or amine group).

Radiolabeling : The precursor is reacted with a simple [¹¹C]-labeled reagent, such as [¹¹C]CH₃I.

Purification : The labeled product is rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to separate it from the unreacted precursor and other byproducts. nih.gov

Such labeled compounds allow for non-invasive imaging and quantification of biological processes, providing crucial information for drug development. researchgate.net

Radiochemical Synthesis for Imaging Agent Development

The development of positron emission tomography (PET) imaging agents often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. While direct radiochemical synthesis of an ¹⁸F-labeled version of this compound has not been extensively documented, the general strategies for radiofluorination of aromatic systems provide a theoretical framework.

A common approach for introducing ¹⁸F into an aromatic ring is through nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium salt, by [¹⁸F]fluoride. The synthesis of a precursor for the radiosynthesis of [¹⁸F]this compound would likely commence from a commercially available starting material, such as 3-methylaniline. A plausible synthetic route would involve the protection of the amino group, followed by sulfonation, conversion to the corresponding sulfonyl chloride, and subsequent reaction with methylamine (B109427) to form the sulfonamide. The introduction of a leaving group at the 4-position of the aromatic ring would be a critical step to enable the final radiofluorination.

The radiolabeling reaction itself would involve the reaction of the prepared precursor with [¹⁸F]fluoride, which is typically produced in a cyclotron. The reaction conditions, including the choice of solvent, temperature, and the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), would need to be meticulously optimized to achieve high radiochemical yield and purity. Post-reaction, a purification step, usually involving high-performance liquid chromatography (HPLC), is essential to isolate the desired radiolabeled product from unreacted precursor and byproducts.

The following table outlines a hypothetical reaction scheme for the synthesis of an ¹⁸F-labeled derivative:

StepReactionKey Reagents and Conditions
1Protection of 3-methylanilineDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM)
2SulfonationChlorosulfonic acid
3Formation of Sulfonyl ChlorideThionyl chloride (SOCl₂)
4Formation of SulfonamideMethylamine (CH₃NH₂)
5Introduction of Leaving GroupNitration (HNO₃, H₂SO₄) or formation of a trimethylammonium salt
6Radiofluorination[¹⁸F]Fluoride, Kryptofix 2.2.2, Acetonitrile (MeCN), Heat
7Deprotection and PurificationTrifluoroacetic acid (TFA), HPLC

Deuteration Strategies for Mechanistic Studies

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612) (²H or D), is a powerful tool in mechanistic studies of drug metabolism and in understanding reaction mechanisms. The presence of deuterium can alter the rate of metabolic processes (the kinetic isotope effect), providing insights into the sites of enzymatic oxidation.

For this compound, deuteration could be strategically applied to either the N-methyl group or the aromatic ring. Deuteration of the N-methyl group would be valuable for investigating the role of N-demethylation, a common metabolic pathway for many N-methylated compounds. This can be achieved by using a deuterated source of the methyl group, such as deuterated methylamine (CD₃NH₂), during the synthesis of the sulfonamide.

Alternatively, deuteration of the aromatic ring can help elucidate the mechanism of aromatic hydroxylation. Site-specific deuteration of the aromatic ring is more challenging and often requires the use of specifically deuterated starting materials or advanced catalytic methods. For instance, iridium-catalyzed C-H activation and deuteration of primary sulfonamides have been reported, offering a potential route for the selective introduction of deuterium atoms onto the benzene ring.

The impact of deuteration on the compound's metabolic profile can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), which can differentiate between the deuterated and non-deuterated metabolites based on their mass-to-charge ratios.

The table below summarizes potential deuteration strategies and their applications:

Deuteration SiteSynthetic ApproachApplication in Mechanistic Studies
N-methyl groupUse of CD₃NH₂ in the sulfonamide formation step.Investigation of N-demethylation pathways and the kinetic isotope effect associated with this metabolic route.
Aromatic RingSynthesis from a deuterated benzene derivative or use of transition-metal-catalyzed C-H deuteration.Elucidation of aromatic hydroxylation mechanisms and identification of specific sites of enzymatic attack on the phenyl ring.

Applications in Advanced Chemical and Materials Science Research

Utilization in Organic Synthesis and Fine Chemical Production

In the realm of organic synthesis, 4-fluoro-N,3-dimethylbenzenesulfonamide is a key intermediate, providing a versatile scaffold for the construction of more elaborate chemical entities.

The structural motifs present in this compound make it a valuable precursor for the synthesis of complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting compounds, a desirable trait in the development of biologically active molecules. The sulfonamide linkage offers a stable and synthetically versatile connection point for further chemical modifications. Researchers utilize this compound as a starting material, leveraging its inherent reactivity to build intricate molecular frameworks.

While direct public-domain examples of its use in commercially available agrochemicals are not extensively documented, the structural components of this compound are found in various classes of pesticides and herbicides. The fluorinated benzene (B151609) ring, in particular, is a common feature in modern agrochemicals, often contributing to their enhanced efficacy and targeted action. The synthesis of certain agrochemicals involves the use of structurally similar sulfonamide intermediates, suggesting the potential for this compound to serve as a building block in the development of new crop protection agents.

Material Science and Polymer Chemistry

The incorporation of sulfonamide groups into polymers can impart unique properties, and this compound serves as a potential monomer or modifying agent in this field.

Sulfonamide-containing polymers are explored for a variety of applications, including specialty coatings and high-performance materials. The introduction of the this compound moiety into a polymer backbone can influence properties such as thermal stability, solubility, and adhesion. Research in this area focuses on synthesizing novel polymers where the specific properties of this sulfonamide can be harnessed to create materials with tailored functionalities.

In the quest for improved energy storage solutions, various organic compounds are investigated as additives for electrolytes in batteries and other devices. The fluorine and sulfonamide groups in this compound could potentially contribute to enhanced electrochemical stability and ionic conductivity in non-aqueous electrolytes. While specific research on this compound's application in energy storage is not widely published, the broader class of fluorinated sulfonamides is of interest for developing safer and more efficient electrolyte formulations.

Research Tools for Biological Systems (Non-Clinical Focus)

Beyond its role as a synthetic intermediate, this compound and its derivatives can be utilized as research tools to investigate biological systems. The specific interactions of the sulfonamide group with biological macromolecules, such as enzymes, can be exploited to design chemical probes and inhibitors for studying cellular processes. It is important to note that this application is focused on fundamental research and not on clinical use.

Probes for Enzyme Inhibition Studies and Protein-Ligand Interactions

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with various enzymes, most notably the carbonic anhydrases (CAs). nih.govresearchgate.net The presence of a fluorine atom can significantly influence the electronic properties of the benzene ring, potentially enhancing binding affinity and selectivity for target enzymes. researchgate.net These characteristics make fluorinated benzenesulfonamides valuable as molecular probes to investigate enzyme mechanisms and the intricacies of protein-ligand interactions.

Research on analogous fluorinated benzenesulfonamides has shown their potent inhibitory activity against several enzymes. For instance, various derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, which are involved in numerous physiological and pathological processes. nih.gov The sulfonamide group typically coordinates to the zinc ion in the active site of CAs, and modifications to the benzene ring, such as fluorination and methylation, can modulate the binding affinity and isoform selectivity. researchgate.net

Moreover, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease. stmarys-ca.eduresearchgate.net These studies suggest that the specific substitution pattern on the benzenesulfonamide core is crucial for their anti-amyloid potential. stmarys-ca.edu The interaction of these small molecules with the amyloid-β peptide can be studied using various biophysical techniques, providing insights into the aggregation process and the development of potential therapeutic agents. researchgate.net

The inhibitory activities of some benzenesulfonamide derivatives against various enzymes are summarized in the table below. It is important to note that this data is for related compounds and not for this compound itself, but it illustrates the potential of this class of compounds.

Compound ClassTarget EnzymeInhibition Data (Ki or IC50)Reference
Benzenesulfonamide derivativesAcetylcholinesterase (AChE)Ki: 2.26 ± 0.45 µM tandfonline.com
Benzenesulfonamide derivativesα-Glycosidase (α-GLY)Ki: 95.73 ± 13.67 µM tandfonline.com
Benzenesulfonamide derivativesGlutathione S-transferase (GST)Ki: 22.76 ± 1.23 µM tandfonline.com
Benzenesulfonamide derivativesHuman Paraoxonase-I (hPON1)Ki: 0.28 µM nih.gov
Cyclic urea benzenesulfonamidesVibrio cholerae α-CA (VchαCA)KI = 4.7 nM researchgate.nettandfonline.com
Aryl thiazolone-benzenesulfonamidesCarbonic Anhydrase IX (CA IX)IC50: 10.93–25.06 nM nih.gov

Development of Chemical Biology Tools

The structural features of this compound also make it a candidate for the development of chemical biology tools. The sulfonamide group, for example, can be incorporated into fluorescent probes for tumor imaging. nih.govmdpi.com By conjugating a sulfonamide moiety, which can act as a tumor-targeting group, with a fluorescent dye like naphthalimide, researchers have developed probes that can be taken up by cancer cells, allowing for fluorescent imaging. nih.govmdpi.com

The development of such tools is crucial for understanding the complex biological processes in living systems. The fluorine atom in this compound could also be exploited for ¹⁹F NMR spectroscopy studies, a powerful technique for probing molecular interactions and environments in biological systems. researchgate.net

Furthermore, the synthesis of libraries of benzenesulfonamide derivatives allows for the exploration of structure-activity relationships (SAR), which is fundamental in chemical biology for the development of selective and potent molecular probes. stmarys-ca.edutandfonline.com By systematically modifying the structure of the parent compound, researchers can fine-tune its properties to suit specific applications, such as targeting a particular enzyme isoform or improving cell permeability.

The application of sulfonamide-containing compounds as fluorescent probes is a growing area of research, as illustrated by the following examples:

Probe NameCompositionApplicationReference
SN-2NISulfonamide and N-butyl-4-ethyldiamino-1,8-naphthalene imideFluorescent imaging in tumor cells nih.govmdpi.com
SD-NISulfadiazine and N-butyl-4-ethyldiamino-1,8-naphthalene imideFluorescent imaging in tumor cells nih.govmdpi.com

Q & A

Q. Basic

  • IR spectroscopy : Identify sulfonamide S=O stretches (1157–1093 cm⁻¹) and N–H bending (3360 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and confirms stereochemistry .

Advanced : How do computational methods like DFT improve spectral interpretation?

  • DFT calculations : Predict ¹³C NMR chemical shifts with <2 ppm deviation from experimental data, aiding assignments for complex derivatives .

How do researchers address cytotoxicity in pharmacological studies of sulfonamide derivatives?

Q. Advanced

  • In vitro models : Use C2C12 myocytes to assess insulin-mimetic activity and parallel cytotoxicity assays (e.g., MTT) .
  • Dose optimization : The vanadium complex of this compound showed glucose uptake stimulation at 0.05 g/L but cytotoxicity at 0.11 g/L, highlighting narrow therapeutic windows .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to reduce toxicity while retaining bioactivity .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-analysis of substituent effects : Compare derivatives with halogen (Cl/F) or alkyl groups at the 3-position. For example:
    • Fluorine enhances metabolic stability but may reduce binding affinity compared to chlorine .
  • Standardized assays : Use consistent cell lines (e.g., C2C12 for insulin activity) and normalize data to controls to minimize variability .

Q. Advanced

  • Mechanistic studies : Use LC-MS or in-situ IR to detect intermediates (e.g., N-sulfonylimines) that lead to side products like double sulfonamides .
  • Case study : A competing N-arylation pathway produced N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide instead of the target monomer . Mitigation involved lowering reaction temperature and using bulky bases.

What approaches guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F at para) improve metabolic stability .
    • Hydrophobic substituents (e.g., diazepanyl groups) enhance membrane permeability .
  • Computational docking : Predict binding modes to targets like carbonic anhydrase or insulin receptors .

What role does crystallography play in resolving structural ambiguities?

Q. Basic

  • Single-crystal X-ray diffraction : Confirms bond angles (e.g., C–S–N: 105°) and packing motifs (e.g., π-stacking in aryl groups) .
  • Database cross-referencing : Compare experimental data with Cambridge Structural Database entries (e.g., CCDC-1477846 for H2L·H2O) .

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